molecular formula C17H28N2O3 B5146306 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine

Cat. No. B5146306
M. Wt: 308.4 g/mol
InChI Key: KZAIBBFUZQASHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting BTK, TAK-659 can block the activation of B cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have anti-inflammatory and immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In addition, TAK-659 has been shown to have antitumor activity in various cancer cell lines, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its specificity for BTK. This compound has been shown to have a high affinity for BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one of the limitations of using TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine. One of the main areas of research is the development of more potent and selective BTK inhibitors. In addition, TAK-659 can be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of autoimmune disorders and other diseases needs to be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 4-ethoxyphenol with 2-chloroethyl ethylene glycol ether in the presence of a base, followed by the reaction with 4-methylpiperazine. This method was first reported in a patent by Takeda Pharmaceutical Company Limited in 2012.

Scientific Research Applications

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of these diseases. In addition, TAK-659 has been shown to have anti-inflammatory and immunomodulatory effects, which makes it a promising candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-3-21-16-4-6-17(7-5-16)22-15-14-20-13-12-19-10-8-18(2)9-11-19/h4-7H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAIBBFUZQASHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7007020

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